Dihydrochalcone

Descripción

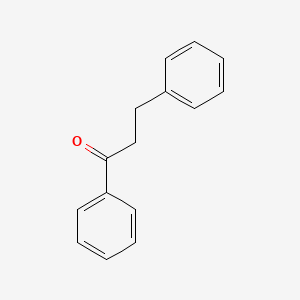

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-diphenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGZBXOADPVUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061481 | |

| Record name | 1-Propanone, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3-Diphenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1083-30-3 | |

| Record name | Dihydrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrochalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diphenyl-1-propanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5W525SX7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Diphenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

72 - 73 °C | |

| Record name | 1,3-Diphenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydrochalcones: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochalcones, a subclass of flavonoids, are naturally occurring phenolic compounds found in a variety of plant species. Characterized by a C6-C3-C6 backbone with a saturated three-carbon bridge, these compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. This technical guide provides a comprehensive overview of the primary natural sources and distribution of dihydrochalcones, detailed experimental protocols for their extraction and quantification, and an exploration of the key signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Natural Sources and Distribution of Dihydrochalcones

Dihydrochalcones have a heterogeneous distribution throughout the plant kingdom, having been identified in over 46 plant families.[1] While they are considered a minor class of flavonoids, certain plant genera are particularly rich in these compounds. The most well-documented sources belong to the Malus genus, with significant concentrations also found in Lithocarpus and as precursors in Citrus species.

Major Dihydrochalcones and Their Primary Sources

The most abundant and studied dihydrochalcones are phloretin and its glycosides, phloridzin and trilobatin.

-

Phloretin : This aglycone is found in the leaves of apple trees (Malus domestica) and the Manchurian apricot (Prunus mandshurica).[2][3] It is often present in smaller quantities than its glycosides.

-

Phloridzin (Phloretin-2'-O-glucoside) : First isolated from the bark of apple trees, phloridzin is a prominent dihydrochalcone in various parts of Malus species, including leaves, bark, and to a lesser extent, the fruit.[4][5]

-

Trilobatin (Phloretin-4'-O-glucoside) : This natural sweetener is found in abundance in the tender leaves of sweet tea (Lithocarpus litseifolius) and in some wild Malus species.[6]

-

Neohesperidin this compound (NHDC) and Naringin this compound : These are not naturally occurring in their this compound form but are high-intensity sweeteners synthesized from neohesperidin and naringin, respectively.[7][8][9][10] The precursors, neohesperidin and naringin, are abundant in the peel and pulp of bitter oranges (Citrus aurantium) and other citrus fruits like grapefruit.[7][11][12]

Quantitative Distribution of Dihydrochalcones in Plant Sources

The concentration of dihydrochalcones can vary significantly depending on the plant species, cultivar, part of the plant, and developmental stage. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of Phloridzin and Phloretin in Malus Species

| Species/Cultivar | Plant Part | Phloridzin Concentration | Phloretin Concentration | Reference |

| Malus xiaojinensis | Fruit | 0.63 mg/100mg DW | - | [1][7][11] |

| Malus maerkangensis | Fruit | 0.04 mg/100mg DW | - | [1][7][11] |

| Malus transitoria | Leaves | 14.36 mg/100mg DW | - | [1][7][11] |

| Malus kansuensis | Leaves | 4.08 mg/100mg DW | - | [1][7][11] |

| Malus sikkimensis | Bark & Leaves | 12-13 mg/100mg | 0.57 mg/100mg (leaves only) | |

| Malus domestica 'Opal' | Bark | up to 91.7 mg/g DW | - | [13] |

| Malus domestica 'Opal' | Leaves | up to 8.25% of DW | up to 2.0 mg/g DW | [13] |

| Malus domestica 'Rozela' | Twigs | up to 52.4 mg/g DW | - | [13] |

| Malus domestica 'Jonagold' | Fruit | 62 µg/g FW | Not detected | [13] |

| Malus domestica 'Rozela' | Fruit | 52 µg/g FW | Not detected | [13] |

| Apple Cultivars (various) | Peel | 16.4–84.11 µg/g FW | 0.6–2.2 µg/g FW | [10] |

| Apple Cultivars (various) | Flesh | 6.6–45.1 µg/g FW | 0.4–0.8 µg/g FW | [10] |

DW: Dry Weight, FW: Fresh Weight

Table 2: Concentration of Dihydrochalcones in Lithocarpus litseifolius (Sweet Tea)

| This compound | Plant Part | Concentration | Reference |

| Trilobatin | Tender Leaves | ~14-28% of DW | [6] |

| Phloridzin | Mature/Old Leaves | Higher than in tender leaves | [6] |

| Phloretin | Leaves | Relatively low | [6] |

Experimental Protocols

The extraction, isolation, and quantification of dihydrochalcones are crucial for research and development. The following sections provide an overview of the commonly employed methodologies.

Extraction of Dihydrochalcones

The choice of solvent and extraction method is critical for achieving high yields of dihydrochalcones.

-

Objective : To extract dihydrochalcones from plant material.

-

Materials :

-

Dried and powdered plant material (e.g., leaves, bark)

-

Extraction solvents: 95% ethanol, methanol, or a mixture of hexane and dichloromethane.

-

Shaker or sonicator

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

-

-

Protocol :

-

Weigh a known amount of the powdered plant material.

-

Add the extraction solvent in a suitable ratio (e.g., 1:10 or 1:20 w/v).

-

Agitate the mixture using a shaker or sonicator for a defined period (e.g., 1-3 hours) at room temperature or slightly elevated temperature.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Repeat the extraction process on the residue to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Isolation and Purification

For obtaining pure dihydrochalcones, chromatographic techniques are employed.

-

Objective : To isolate and purify specific dihydrochalcones from the crude extract.

-

Methods :

-

Solid-Phase Extraction (SPE) : Used for sample clean-up and pre-concentration. HLB (Hydrophilic-Lipophilic Balance) cartridges are effective for purifying dihydrochalcones from complex extracts.

-

High-Speed Countercurrent Chromatography (HSCCC) : A liquid-liquid partition chromatography technique suitable for the preparative separation of natural products.

-

Preparative High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final purification of dihydrochalcones. A C18 column is commonly used.

-

Quantification by HPLC

High-Performance Liquid Chromatography with UV or Photodiode Array (PDA) detection is the standard method for the quantitative analysis of dihydrochalcones.

-

Objective : To quantify the concentration of specific dihydrochalcones in an extract.

-

Instrumentation :

-

HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

-

Chromatographic Conditions (Representative) :

-

Mobile Phase : A gradient elution is typically used with two solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25-35 °C.

-

Detection Wavelength : 280 nm.

-

-

Protocol :

-

Prepare a series of standard solutions of the this compound of interest at known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Prepare the sample extract at a known concentration and filter it through a 0.45 µm syringe filter.

-

Inject the sample solution into the HPLC system.

-

Identify the this compound peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each this compound in the sample by using the calibration curve.

-

Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isolated dihydrochalcones.

-

Objective : To confirm the chemical structure of a purified this compound.

-

Instrumentation : NMR spectrometer (e.g., 400 or 500 MHz).

-

Solvents : Deuterated solvents such as DMSO-d6, Methanol-d4, or Chloroform-d.

-

Analyses :

-

¹H NMR : Provides information about the number and chemical environment of protons.

-

¹³C NMR : Provides information about the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : Used to establish the connectivity between protons and carbons, confirming the complete structure.

-

Signaling Pathways and Experimental Workflows

Dihydrochalcones exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development. The following diagrams, created using the DOT language for Graphviz, illustrate the biosynthesis of dihydrochalcones, a typical experimental workflow for their analysis, and examples of signaling pathways they influence.

This compound Biosynthesis Pathway

Dihydrochalcones are synthesized via a branch of the phenylpropanoid pathway. The key steps involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by reduction and glycosylation.

Caption: Biosynthetic pathway of dihydrochalcones from phenylalanine.

Experimental Workflow for this compound Analysis

The analysis of dihydrochalcones from plant sources follows a standardized workflow from sample collection to data analysis.

Caption: General experimental workflow for this compound analysis.

Modulation of the AMPK/Nrf2 Signaling Pathway by Trilobatin

Trilobatin has been shown to exert protective effects against oxidative stress by activating the AMPK/Nrf2 signaling pathway.

Caption: Activation of the AMPK/Nrf2 pathway by trilobatin.

Inhibition of NF-κB and MAPK Signaling by Phloretin

Phloretin exhibits anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.

Caption: Phloretin's inhibition of NF-κB and MAPK pathways.

Conclusion

Dihydrochalcones represent a promising class of natural compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. Their distribution, while not ubiquitous, is concentrated in readily available plant sources like apples and sweet tea, making them accessible for research and development. The well-established analytical techniques for their extraction, purification, and quantification provide a solid foundation for further investigation into their biological activities. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways involved in inflammation and oxidative stress, opens up new avenues for the development of novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of these valuable natural products.

References

- 1. Trilobatin Protects Against Oxidative Injury in Neuronal PC12 Cells Through Regulating Mitochondrial ROS Homeostasis Mediated by AMPK/Nrf2/Sirt3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oss.signavitae.com [oss.signavitae.com]

- 6. Frontiers | Trilobatin, a Component from Lithocarpus polystachyrus Rehd., Increases Longevity in C. elegans Through Activating SKN1/SIRT3/DAF16 Signaling Pathway [frontiersin.org]

- 7. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Phloretin Protects Macrophages from E. coli-Induced Inflammation through the TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Dihydrochalcones: A Technical Guide

Executive Summary: Dihydrochalcones represent a significant class of bicyclic flavonoids, first discovered in the 19th century. Initially isolated from apple trees, compounds like phloridzin and its aglycone, phloretin, laid the groundwork for major therapeutic advancements, including the development of modern antidiabetic drugs. A second wave of discovery in the 1960s, driven by the food industry, identified intensely sweet dihydrochalcones like Neohesperidin Dihydrochalcone (NHDC), now widely used as artificial sweeteners and flavor enhancers. This guide provides an in-depth exploration of the historical milestones, seminal experimental protocols for isolation and synthesis, key quantitative data, and the molecular pathways through which these compounds exert their biological effects. It is intended for researchers, scientists, and professionals in drug development and food science seeking a comprehensive understanding of this versatile class of natural and semi-synthetic compounds.

Introduction to Dihydrochalcones

Dihydrochalcones are a subgroup of flavonoids characterized by a C6-C3-C6 carbon framework. Unlike their chalcone precursors, they lack the α,β-double bond in the three-carbon chain connecting the two aromatic rings (A and B), as shown in Figure 1. This structural modification, typically achieved through hydrogenation, eliminates the chromophore responsible for the color of chalcones, rendering dihydrochalcones colorless.[1] This seemingly minor structural change has profound implications for their biological activity and sensory properties, leading to a diverse range of applications from pharmacology to the food industry.

Discovery and Historical Milestones

The history of dihydrochalcones can be traced through two parallel narratives: the investigation of their physiological effects, originating with natural isolates, and the targeted development of synthetic derivatives for commercial applications.

The First Discovery: Phloridzin from Apple Trees (1835)

The story begins in 1835 when Belgian chemists Laurent-Guillaume de Koninck and Jean Servais Stas first isolated a crystalline substance from the bark of apple trees (Malus).[2][3][4] This compound was named phloridzin (also spelled phlorizin), the 2'-O-glucoside of the this compound phloretin.[2][5] Initially, phloridzin was investigated for potential use against fever and infectious diseases like malaria.[2][4][6]

Early Pharmacological Insights: Inducing Glucosuria

A pivotal moment in this compound research occurred in 1886, when Professor Joseph von Mering administered phloridzin to dogs and observed that it induced glucosuria—the excretion of glucose in the urine.[4] This finding was profound; it demonstrated that a substance could affect blood glucose levels by acting on the kidneys. For decades, this unique property made phloridzin an invaluable tool in renal physiology research, long before its therapeutic potential was fully appreciated.[2][6] It was later determined that phloridzin is a potent, non-selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, which are responsible for glucose reabsorption in the kidneys and intestines.[2][6][7] This early discovery directly paved the way for the development of the modern class of SGLT2 inhibitor drugs (gliflozins) for treating type 2 diabetes.[4]

The Modern Era: Neohesperidin this compound (1960s)

A separate chapter in this compound history was written in the 1960s. As part of a United States Department of Agriculture (USDA) research program aimed at minimizing the bitter taste of citrus juices, scientists investigated derivatives of bitter flavonoids.[8] They discovered that the catalytic hydrogenation of neohesperidin—a bitter flavanone glycoside from the bitter orange (Citrus aurantium)—produced an intensely sweet compound: Neohesperidin this compound (NHDC) .[8] This semi-synthetic derivative was found to be significantly sweeter than sucrose and was subsequently developed as a low-calorie artificial sweetener and flavor enhancer.[9]

| Year | Milestone | Key Compound(s) | Significance | Reference(s) |

| 1835 | First isolation of a this compound glycoside from apple tree bark. | Phloridzin | Marks the initial discovery of this class of compounds. | [1][2][3] |

| 1886 | Discovery of phloridzin-induced glucosuria. | Phloridzin | Revealed the renal effects of dihydrochalcones and their potential to modulate blood glucose. | [4] |

| 1950s | Phloridzin identified as a blocker of glucose transport in epithelial tissues. | Phloridzin | Elucidated the mechanism of action as an inhibitor of sodium-glucose cotransporters (SGLTs). | [3][6] |

| 1960s | Discovery of intense sweetness in a semi-synthetic this compound. | Neohesperidin this compound (NHDC) | Led to the development of this compound-based artificial sweeteners. | [8] |

Isolation and Characterization of Natural Dihydrochalcones

Sources and Extraction Methods

The primary natural sources of dihydrochalcones are plants of the Malus genus (apples), where they are found in high concentrations, particularly in the leaves, bark, and roots.[2][9] Phloridzin content in apple leaves can be as high as 12-14% of the dry weight.[2][5] Isolation typically involves solvent extraction from dried and powdered plant material.

A representative workflow for the isolation of dihydrochalcones from plant material and subsequent conversion to other derivatives is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. rev-sen.ec [rev-sen.ec]

- 4. researchgate.net [researchgate.net]

- 5. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]

- 7. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Chemical Structure and Properties of Dihydrochalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochalcones are a class of natural and synthetic phenolic compounds that have garnered significant interest in the fields of medicinal chemistry, pharmacology, and food science. Structurally related to chalcones, they are characterized by a saturated three-carbon bridge connecting two aromatic rings. This structural modification imparts distinct physicochemical and biological properties, differentiating them from their unsaturated counterparts. This guide provides a comprehensive overview of the fundamental chemical structure and diverse properties of dihydrochalcones, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

Basic Chemical Structure and Nomenclature

The core structure of dihydrochalcones consists of two aromatic rings (A and B) linked by a propane-1-one bridge. They are formally 1,3-diphenylpropan-1-one derivatives. The absence of the α,β-double bond, present in chalcones, leads to a more flexible and non-planar conformation.

The standardized numbering system for the dihydrochalcone scaffold is illustrated below. The carbons of the B-ring are numbered 1 to 6, while the carbons of the A-ring are primed (1' to 6').

Physicochemical Properties

The physicochemical properties of dihydrochalcones are influenced by the nature and position of substituents on the aromatic rings. Generally, they are white solids soluble in many organic solvents.[1] The parent compound, 1,3-diphenylpropan-1-one, has a molar mass of 210.27 g/mol , a melting point of 72-75 °C, and a density of 1.0614 g/cm³.[1][2] Glycosylation of dihydrochalcones, a common modification in nature, significantly increases their water solubility.

Table 1: Physicochemical Properties of Selected Dihydrochalcones

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| This compound | 1,3-Diphenylpropan-1-one | C₁₅H₁₄O | 210.27 | 72-75 |

| Phloretin | 1-(2,4,6-trihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | C₁₅H₁₄O₅ | 274.27 | 262-264 |

| Naringin this compound | 1-[4-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)-1-propanone | C₂₇H₃₄O₁₄ | 582.55 | 156-158 |

| Neohesperidin this compound | 1-[4-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-1-propanone | C₂₈H₃₆O₁₅ | 612.58 | 152-154 |

Biological Properties and Activities

Dihydrochalcones exhibit a wide range of biological activities, making them attractive candidates for drug development. These activities are highly dependent on their substitution patterns.

Antioxidant Activity

Many dihydrochalcones are potent antioxidants. Their radical scavenging activity is primarily attributed to the presence of hydroxyl groups on the aromatic rings. The antioxidant capacity can be quantified using various in vitro assays, with results often expressed as IC₅₀ values (the concentration required to inhibit 50% of the radical activity).

Table 2: Antioxidant Activity (IC₅₀) of Selected Dihydrochalcones

| Compound | DPPH Assay (µM) | ABTS Assay (µM) | Reference |

| Phloretin | 15.3 ± 0.5 | 4.8 ± 0.2 | [3] |

| Phloridzin | 28.9 ± 1.1 | 8.9 ± 0.4 | [3] |

| Trilobatin | 20.1 ± 0.8 | 6.9 ± 0.3 | [3] |

| Naringin this compound | > 1000 | 25.6 ± 1.3 | [3] |

| Neohesperidin this compound | 987.3 ± 45.2 | 19.8 ± 0.9 | [3] |

| Aspalathin | - | 3.33 | [4] |

| Nothofagin | - | 4.04 | [4] |

Anti-inflammatory Activity

Dihydrochalcones have demonstrated anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Phloretin, for instance, has been shown to modulate signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[2][5]

Antimicrobial Activity

Several dihydrochalcones possess antibacterial and antifungal properties. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC) of Selected Dihydrochalcones

| Compound | Organism | MIC (µg/mL) | Reference |

| A this compound Derivative | Staphylococcus aureus | 8 | [6] |

| A this compound Derivative | Enterococcus faecalis | 16 | [6] |

| A this compound Derivative | Escherichia coli | >128 | [6] |

| A this compound Derivative | Pseudomonas aeruginosa | >128 | [6] |

Sweetening Properties

Certain glycosidic dihydrochalcones, such as neohesperidin this compound and naringin this compound, are intensely sweet and are used as artificial sweeteners.[7][8] Their sweetness potency is significantly higher than that of sucrose.

Table 4: Relative Sweetness of this compound Sweeteners

| Compound | Sweetness relative to Sucrose (weight basis) | Reference |

| Naringin this compound | 300-1800x | [7] |

| Neohesperidin this compound | ~1500-1800x | [1] |

| 3'-carboxyhesperitin this compound | ~3500x | [9] |

Experimental Protocols

Synthesis of Dihydrochalcones

Dihydrochalcones can be synthesized through the catalytic hydrogenation of their corresponding chalcones. A common method involves the reduction of the α,β-unsaturated double bond of a chalcone using hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like ethanol or ethyl acetate.[10]

In Vitro Antioxidant Assays

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

A blank well should contain 100 µL of the test compound at each concentration and 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

-

Preparation of Reagents:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).

-

Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of various concentrations of the test compound.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[11]

-

Anti-inflammatory Assays

A common method to assess COX inhibition is to measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid.[7]

-

Incubation:

-

Incubate the COX enzyme (COX-1 or COX-2) with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl) at 37°C for a short period (e.g., 15 minutes).

-

-

Reaction Initiation:

-

Add arachidonic acid to initiate the enzymatic reaction.

-

-

Reaction Termination:

-

Stop the reaction after a defined time (e.g., 10 minutes) by adding a solution of a non-steroidal anti-inflammatory drug (NSAID) or by acidification.

-

-

Quantification of PGE₂:

-

The amount of PGE₂ produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Calculation:

-

The percentage of COX inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that produced in the control (without inhibitor).

-

The IC₅₀ value is then determined.

-

LOX activity can be determined spectrophotometrically by monitoring the formation of hydroperoxides from linoleic acid.[12]

-

Reaction Mixture:

-

Prepare a reaction mixture containing a buffer (e.g., borate buffer, pH 9.0), the LOX enzyme, and the test compound at various concentrations.

-

-

Reaction Initiation:

-

Initiate the reaction by adding linoleic acid.

-

-

Measurement:

-

Monitor the increase in absorbance at 234 nm for a few minutes, which corresponds to the formation of the conjugated diene hydroperoxide.

-

-

Calculation:

-

The rate of the reaction is determined from the linear portion of the absorbance curve.

-

The percentage of LOX inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control.

-

The IC₅₀ value is then determined.

-

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC of a compound is typically determined using the broth microdilution method.[6]

-

Preparation:

-

Prepare a two-fold serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

-

Prepare a standardized inoculum of the test microorganism.

-

-

Inoculation:

-

Add the microbial inoculum to each well.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Signaling Pathways Modulated by Dihydrochalcones

Dihydrochalcones, particularly phloretin, have been shown to exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[13] Phloretin has been reported to inhibit this pathway in some cancer cells, contributing to its anti-proliferative effects.[14]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and the immune response.[15] Phloretin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[16]

Conclusion

Dihydrochalcones represent a versatile class of compounds with a rich chemical and biological profile. Their basic structure, a 1,3-diphenylpropane scaffold, allows for a wide range of substitutions, leading to a diverse array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and sweetening properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and commercial potential of these promising molecules. Further investigation into the structure-activity relationships and mechanisms of action of dihydrochalcones will undoubtedly unveil new opportunities for their application in medicine and industry.

References

- 1. Structure-taste correlations in sweet this compound, sweet dihydroisocoumarin, and bitter flavone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant activity of the dihydrochalcones Aspalathin and Nothofagin and their corresponding flavones in relation to other Rooibos ( Aspalathus linearis ) Flavonoids, Epigallocatechin Gallate, and Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Activity of Chalcone and this compound Compounds from Uvaria chamae Roots against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 9. "Design, synthesis and evaluation of this compound sweeteners" by Murray Leslie Whitelaw [docs.lib.purdue.edu]

- 10. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phloretin attenuates inflammation induced by subarachnoid hemorrhage through regulation of the TLR2/MyD88/NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Dihydrochalcones in Plants: A Technical Guide for Researchers

Abstract

Dihydrochalcones are a specialized class of flavonoids found in a variety of plant species, renowned for their diverse biological activities, including antioxidant, anti-diabetic, and anti-cancer properties. Their unique structural characteristics, notably the saturated α,β-double bond in the C3 bridge of the C6-C3-C6 backbone, distinguish them from other flavonoid classes and contribute to their distinct bioactivities. This technical guide provides an in-depth exploration of the dihydrochalcone biosynthesis pathway in plants, designed for researchers, scientists, and drug development professionals. It delineates the core enzymatic steps, presents available quantitative data on enzyme kinetics, offers detailed experimental protocols for key assays, and illustrates the regulatory signaling networks that govern this pathway.

Introduction

Dihydrochalcones are synthesized via a branch of the well-characterized phenylpropanoid pathway.[1][2][3] Unlike the majority of flavonoids, which are derived from a chalcone precursor, dihydrochalcones are formed from a this compound precursor, phloretin.[4] This fundamental difference arises from an early enzymatic reduction step that channels metabolic flux specifically towards this compound formation. This guide will dissect the biosynthesis of these valuable compounds, from the initial phenylpropanoid precursors to the final glycosylated derivatives, providing a comprehensive resource for researchers seeking to understand, manipulate, and harness this important metabolic pathway.

The Core Biosynthetic Pathway

The biosynthesis of dihydrochalcones proceeds through a series of enzymatic reactions that divert intermediates from the general phenylpropanoid pathway. The core pathway can be summarized in three key steps:

-

Reduction of p-Coumaroyl-CoA: The pathway initiates with the NADPH-dependent reduction of the α,β-unsaturated double bond of p-coumaroyl-CoA to form p-dihydrocoumaroyl-CoA. This irreversible step is the committed step in this compound biosynthesis and is catalyzed by p-Coumaroyl-CoA:NADPH oxidoreductase , more commonly known as Double Bond Reductase (DBR) .[5]

-

Chalcone Synthesis: The resulting p-dihydrocoumaroyl-CoA serves as the starter molecule for Chalcone Synthase (CHS) . CHS catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to produce the this compound scaffold, phloretin .[6]

-

Glycosylation and Other Modifications: The phloretin backbone can undergo various modifications, with glycosylation being the most common. Phloretin Glycosyltransferases (PGTs) catalyze the attachment of sugar moieties to the phloretin molecule, leading to the formation of various this compound glycosides, such as phloridzin and trilobatin.[7]

Visualizing the Core Pathway

Caption: The core enzymatic steps in the this compound biosynthesis pathway.

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes in the this compound biosynthesis pathway are critical determinants of the final product profile. Below is a summary of available kinetic data for key enzymes.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Double Bond Reductase (DBR) | Malus x domestica | p-Coumaroyl-CoA | - | - | - | - | [5] |

| Pinus taeda (PtPPDBR) | Coniferyl aldehyde | - | - | - | - | [5] | |

| Artemisia annua (AaDBR1) | β-apo-8′-carotenal | - | - | - | - | [5] | |

| Chalcone Synthase (CHS) | Cyclosorus parasiticus (CpCHS1) | p-Coumaroyl-CoA | 1.8 ± 0.2 | 1.4 ± 0.1 nkat/mg | 1.1 | 6.1 x 105 | [8][9] |

| Cyclosorus parasiticus (CpCHS1) | Caffeoyl-CoA | 3.2 ± 0.3 | 0.9 ± 0.1 nkat/mg | 0.7 | 2.2 x 105 | [8][9] | |

| Phloretin Glycosyltransferase (PGT) | Plant-derived C-GT (UGT708A60) | Phloretin | 0.1 | - | 2.97 | - | [10] |

Note: Data for DBR specific to this compound biosynthesis is limited. The table includes examples of DBRs acting on related substrates to provide context. Further research is needed to fully characterize the kinetic parameters of DBRs involved in this pathway.

Experimental Protocols

This section provides detailed methodologies for the heterologous expression, purification, and activity assays of the key enzymes in the this compound biosynthesis pathway.

Heterologous Expression and Purification of Recombinant Enzymes

This protocol describes a general workflow for producing and purifying recombinant DBR, CHS, or PGT in Escherichia coli.

Workflow Diagram:

Caption: A generalized workflow for heterologous expression and purification of plant enzymes.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

-

Gene Cloning: Clone the coding sequence of the target enzyme (DBR, CHS, or PGT) into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto the equilibrated affinity chromatography column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the purified protein with elution buffer.

-

Verification: Analyze the purified protein by SDS-PAGE and determine the protein concentration using a Bradford assay.

In Vitro Enzyme Activity Assays

This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the consumption of NADPH.

Materials:

-

Purified DBR enzyme

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

p-Coumaroyl-CoA substrate

-

NADPH

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA, and NADPH in a quartz cuvette.

-

Initiate the reaction by adding the purified DBR enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH oxidation (ε340 = 6220 M-1cm-1).

This spectrophotometric assay measures the formation of the chalcone product, which absorbs light at a specific wavelength.[11]

Materials:

-

Purified CHS enzyme

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

p-Dihydrocoumaroyl-CoA substrate

-

Malonyl-CoA

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, p-dihydrocoumaroyl-CoA, and malonyl-CoA in a microplate or cuvette.[12]

-

Initiate the reaction by adding the purified CHS enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).

-

Stop the reaction at various time points by adding an acidic solution (e.g., 20% HCl).

-

Measure the absorbance of the product at its maximum absorbance wavelength (e.g., ~370 nm for naringenin chalcone).[11]

-

Calculate the enzyme activity based on a standard curve of the product.

This assay can be performed using various methods, including HPLC-based product detection or a coupled-enzyme colorimetric assay.[13]

HPLC-Based Assay:

Materials:

-

Purified PGT enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Phloretin substrate

-

UDP-sugar donor (e.g., UDP-glucose)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, phloretin, and UDP-sugar.

-

Initiate the reaction by adding the purified PGT enzyme.

-

Incubate the reaction at the optimal temperature.

-

Stop the reaction by adding a solvent like methanol.

-

Analyze the reaction mixture by HPLC to separate and quantify the glycosylated product.

-

Calculate the enzyme activity based on the rate of product formation.

Regulation of this compound Biosynthesis

The biosynthesis of dihydrochalcones is tightly regulated at the transcriptional level by a network of signaling pathways that respond to both developmental cues and environmental stimuli.

Transcriptional Regulation by MYB Transcription Factors

A key level of regulation involves the activation of biosynthetic gene expression by R2R3-MYB transcription factors. These proteins bind to specific cis-acting elements in the promoters of this compound biosynthesis genes, thereby activating their transcription.

Light Signaling Pathway

Light is a crucial environmental signal that influences the production of many secondary metabolites, including dihydrochalcones. The light signaling pathway involves photoreceptors that perceive light signals and initiate a signaling cascade that ultimately leads to the activation of transcription factors like HY5. HY5 can then directly or indirectly regulate the expression of MYB transcription factors involved in this compound biosynthesis.[2][14]

Caption: A simplified diagram of the light signaling pathway regulating this compound biosynthesis.

Jasmonate Signaling Pathway

The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules involved in plant defense responses and developmental processes.[1] Jasmonate signaling can induce the expression of genes in the phenylpropanoid pathway, including those leading to this compound biosynthesis.[4][15] The core of the jasmonate signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors, including MYC2, that can upregulate the expression of biosynthetic genes.[1]

Caption: The core jasmonate signaling pathway leading to the induction of this compound biosynthesis.

Conclusion

The biosynthesis of dihydrochalcones in plants is a specialized branch of the flavonoid pathway, characterized by a key reductive step and subsequent modifications. Understanding the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is crucial for researchers aiming to elucidate fundamental plant metabolic processes and for professionals in the field of drug development seeking to harness the therapeutic potential of these compounds. This technical guide provides a foundational resource for these endeavors, summarizing current knowledge and providing practical experimental frameworks. Further research into the kinetic properties of key enzymes from a wider range of plant species and a more detailed dissection of the upstream signaling components will undoubtedly pave the way for the targeted engineering of this compound production in both plants and microbial systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The involvement of the phenylpropanoid and jasmonate pathways in methyl jasmonate-induced soft rot resistance in kiwifruit (Actinidia chinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Biosynthesis of the this compound Sweetener Trilobatin Requires Phloretin Glycosyltransferase2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 10. Sequence mining yields 18 phloretin C-glycosyltransferases from plants for the efficient biocatalytic synthesis of nothofagin and phloretin-di-C-glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Activation of the Phenylpropanoid pathway in Nicotiana tabacum improves the performance of the whitefly Bemisia tabaci via reduced jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Occurrence of Phloretin and Phloridzin in Apples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, analysis, and biological significance of the dihydrochalcones phloretin and its glucoside, phloridzin, in apples (Malus domestica). This document delves into the quantitative distribution of these compounds across various apple tissues and cultivars, details the experimental protocols for their extraction and quantification, and explores their relevant biological pathways.

Introduction

Phloretin and its 2'-O-glucoside, phloridzin, are prominent phenolic compounds found abundantly in apples and their derived products. Phloridzin, first isolated from apple tree bark, is particularly noteworthy for its role as a potent inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2), a mechanism that has been pivotal in the development of therapeutic agents for type 2 diabetes.[1][2][3][4] Phloretin, the aglycone of phloridzin, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, by modulating various cellular signaling pathways.[2][5][6][7] Understanding the distribution and concentration of these compounds in apples is crucial for their potential exploitation in the pharmaceutical and nutraceutical industries.

Quantitative Occurrence in Apples

The concentration of phloretin and phloridzin varies significantly depending on the apple cultivar, the specific tissue of the apple tree, and the developmental stage of the fruit. Generally, phloridzin is the more abundant of the two compounds.

Distribution in Apple Fruit

Within the apple fruit, the highest concentrations of phloridzin are typically found in the seeds, followed by the peel, and then the flesh. Phloretin concentrations are considerably lower across all fruit parts.[8]

Table 1: Concentration of Phloretin and Phloridzin in Different Parts of Apple Fruit

| Apple Part | Phloretin Concentration Range (µg/g FW) | Phloridzin Concentration Range (µg/g FW) | Reference(s) |

| Peel | 0.6 - 2.2 | 16.4 - 84.11 | [8] |

| Flesh | 0.4 - 0.8 | 6.6 - 45.1 | [8] |

| Seeds | Not consistently reported in µg/g FW | Up to 2380 ± 755 (mg/kg) | |

| Core | Not consistently reported in µg/g FW | < 70 (mg/kg) |

FW: Fresh Weight. Note: Data is compiled from multiple studies and variations in cultivars and analytical methods exist.

Content in Different Apple Cultivars

The levels of these dihydrochalcones are also cultivar-dependent. The table below summarizes the concentrations found in the peel and flesh of several apple varieties.

Table 2: Phloretin and Phloridzin Concentration in Peel and Flesh of Various Apple Cultivars (µg/g FW)

| Cultivar | Phloretin (Peel) | Phloretin (Flesh) | Phloridzin (Peel) | Phloridzin (Flesh) | Reference |

| Quinte | 0.96 ± 0.02 | 0.72 ± 0.03 | 23.91 ± 0.48 | 16.4 ± 0.2 | [8] |

| Papierówka | 2.2 ± 0.1 | 0.6 ± 0.0 | 84.11 ± 2.11 | 45.1 ± 1.2 | [8] |

| Antonówka | 0.6 ± 0.0 | 0.6 ± 0.0 | 16.4 ± 0.3 | 18.9 ± 0.4 | [8] |

| Cortland | Not Reported | Not Reported | Not Reported | Not Reported | |

| Jonagold | Not Reported | Not Reported | Not Reported | Not Reported | |

| Golden Delicious | Not Reported | Not Reported | < 70 (mg/kg) | < 70 (mg/kg) | |

| Granny Smith | Not Reported | Not Reported | < 70 (mg/kg) | < 70 (mg/kg) | |

| Rubin | Not Reported | Not Reported | < 70 (mg/kg) | < 70 (mg/kg) | |

| Champion | Not Reported | Not Reported | < 70 (mg/kg) | < 70 (mg/kg) |

Data presented as mean ± standard deviation where available. Note that direct comparison between studies may be limited by differing analytical methodologies.

Distribution in Other Tissues of the Apple Tree

Significant concentrations of phloretin and phloridzin are also present in other parts of the apple tree, particularly the leaves and bark, making them valuable sources for extraction.[9][10][11]

Table 3: Concentration of Phloretin and Phloridzin in Apple Tree Tissues (mg/g DW)

| Tissue | Phloretin Concentration Range | Phloridzin Concentration Range | Reference(s) |

| Leaves | 1.1 - 2.8 | 20.3 - 98.51 | [9][11][12] |

| Bark | Not Detected | 54.52 - 102.69 | [9][11] |

| Twigs | Not Detected | up to 52.4 | [12] |

| Flower Buds | Not Reported | up to 53.9 | [12] |

DW: Dry Weight. The absence of detectable phloretin in bark and twigs in some studies may be due to the extraction methods used.[9]

Experimental Protocols

The accurate quantification of phloretin and phloridzin in apple matrices requires robust extraction and analytical techniques.

Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method for extracting phenolic compounds from plant materials.

-

Sample Preparation: Apple tissues (peel, flesh, leaves, etc.) are freeze-dried and ground into a fine powder.

-

Solvent System: A common solvent system is 70% ethanol in water (w/w).[1][13]

-

Extraction Parameters:

-

Post-Extraction: The extract is centrifuged or filtered to remove solid plant material. The supernatant is then typically concentrated under vacuum.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This is the preferred method for the sensitive and selective quantification of phloretin and phloridzin.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used (e.g., YMC Triart C18-ExRS, 150 × 4.6 mm, 5 µm).[10][11]

-

Mobile Phase: A gradient elution is typically employed using:

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, increasing to a high percentage over the run to elute compounds of increasing hydrophobicity, followed by a re-equilibration step. A representative program is: 5–90% B over 2.5 minutes, hold, and then return to initial conditions.[8]

-

Column Temperature: Maintained at a constant temperature, for example, 45°C.[8]

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is effective for these compounds.[8][14]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for phloretin and phloridzin are monitored.

-

Phloretin Transition: m/z 273 -> [fragment ions][8]

-

Phloridzin Transition: m/z 435 -> [fragment ions]

-

-

-

Quantification: Calibration curves are generated using certified reference standards of phloretin and phloridzin. An internal standard, such as dihydroquercetin, may be used to improve accuracy.[14]

Visualization of Pathways and Workflows

Phloridzin Biosynthesis Pathway

Phloridzin is synthesized in apples through a branch of the phenylpropanoid pathway. The key steps involve the formation of p-coumaroyl-CoA, which is then converted to phloretin and subsequently glycosylated to form phloridzin.[3][15][16]

Caption: Biosynthesis pathway of phloridzin in Malus domestica.

Experimental Workflow for Analysis

The general workflow for the analysis of phloretin and phloridzin from apple samples involves sample preparation, extraction, and instrumental analysis.

Caption: General experimental workflow for phloretin and phloridzin analysis.

Phloretin-Modulated Signaling Pathways in Inflammation

Phloretin exerts its anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory mediators.[5][6]

Caption: Phloretin's modulation of inflammatory signaling pathways.

Conclusion

This technical guide has summarized the current knowledge on the occurrence of phloretin and phloridzin in apples, providing quantitative data, detailed analytical methodologies, and insights into their biological relevance. The significant concentrations of these bioactive compounds, particularly in apple by-products like leaves and peel, underscore their potential for valorization in the development of functional foods, nutraceuticals, and pharmaceuticals. The provided protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. Further research focusing on a broader range of cultivars and standardized analytical methods will continue to enhance our understanding and utilization of these beneficial dihydrochalcones.

References

- 1. Optimization of Ultrasound-Assisted Extraction of Phloretin and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phloridzin: biosynthesis, distribution and physiological relevance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Basis of Anti-Cancer-Effects of Phloretin-A Natural Dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Apple Phytochemicals, Phloretin and Phloridzin, in Modulating Processes Related to Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of ultrasound-assisted extraction of phloretin and other phenolic compounds from apple tree leaves (Malus domestica Borkh.) and comparison of different cultivars from Estonia : [data] [dspace.emu.ee]

- 14. Quantitation of phlorizin and phloretin using an ultra high performance liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Dihydrochalcone Profile of Sweet Tea (Lithocarpus polystachyus): A Technical Guide for Researchers

An in-depth exploration of the extraction, quantification, and biological activities of dihydrochalcones from Lithocarpus polystachyus, tailored for researchers, scientists, and drug development professionals.

Sweet tea (Lithocarpus polystachyus Rehd.), a plant native to Southwest China, has a long history of use as a traditional herbal beverage.[1][2] Its characteristic sweet taste and diverse health benefits are primarily attributed to a unique class of phenolic compounds known as dihydrochalcones.[3][4] This technical guide provides a comprehensive overview of the major dihydrochalcones found in sweet tea, their quantitative distribution, methods for their extraction and analysis, and their significant pharmacological effects, with a focus on the underlying molecular mechanisms and signaling pathways.

Core Dihydrochalcones in Lithocarpus polystachyus

The principal dihydrochalcones identified in sweet tea are phloridzin, trilobatin, and their aglycone, phloretin.[3][5] These compounds are responsible for the plant's intense sweetness and are the focus of extensive research due to their wide range of biological activities.[1][3][4] Other dihydrochalcones, such as 3-hydroxyphloridzin, and dimeric dihydrochalcone glycosides have also been isolated from the leaves of L. polystachyus.[1][6]

Quantitative Analysis of Major Dihydrochalcones

The concentration of phloridzin, trilobatin, and phloretin in the leaves of L. polystachyus can vary depending on factors such as leaf age (tender vs. old) and geographical location.[6][7][8] The following table summarizes the quantitative data from a study that analyzed their content in both tender and old leaves.

| Compound | Tender Leaves (mg/g dry weight) | Old Leaves (mg/g dry weight) |

| Phloridzin | 9.3 - 9.8 | 10.1 - 18.0 |

| Trilobatin | 82.9 - 103.1 | 113.7 - 128.8 |

| Phloretin | 1.9 - 2.5 | 3.6 - 4.3 |

| Data sourced from Sun et al. (2015)[7] |

Experimental Protocols

Extraction of Dihydrochalcones

A variety of methods have been employed for the extraction of dihydrochalcones from L. polystachyus leaves. Microwave-assisted extraction (MAE) has been optimized for high efficiency.

Microwave-Assisted Extraction (MAE) Protocol: [9]

-

Sample Preparation: Dried leaves of L. polystachyus are ground into a fine powder and sieved.

-

Solvent Mixture: A solution of 58.43% (v/v) ethanol in water is used as the extraction solvent.

-

Extraction Parameters:

-

Solvent-to-sample ratio: 35.39:1 mL/g

-

Microwave power: 600 W

-

Extraction temperature: 50 °C

-

Extraction time: 25.26 minutes

-

-

Post-extraction: The resulting extract is filtered and concentrated for further analysis.

The following diagram illustrates the general workflow for the extraction and isolation of dihydrochalcones.

Isolation by High-Speed Counter-Current Chromatography (HSCCC)

Preparative High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the separation and purification of individual dihydrochalcones from the crude extract.[7]

HSCCC Protocol: [7]

-

Two-Phase Solvent System: A solvent system composed of n-hexane/ethyl acetate/ethanol/water at a volume ratio of 1:4:3:4 is prepared and thoroughly equilibrated.

-

Sample Loading: 130 mg of the crude sweet tea extract is dissolved in the solvent mixture and injected into the HSCCC system.

-

Chromatography: The separation is performed in two consecutive runs to obtain high-purity compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated phloridzin, trilobatin, and phloretin.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

The antioxidant capacity of the isolated dihydrochalcones is frequently evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method.[7]

DPPH Assay Protocol: [7]

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Varying concentrations of the isolated dihydrochalcones (phloridzin, trilobatin, and phloretin) are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period.

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

The antioxidant activities of the major dihydrochalcones are summarized below.

| Compound | DPPH Radical Scavenging IC50 (μg/mL) |

| Phloridzin | 866.80 |

| Trilobatin | 20.16 |

| Phloretin | 179.47 |

| Data sourced from Sun et al. (2015)[7] |

Pharmacological Activities and Signaling Pathways

Dihydrochalcones from L. polystachyus exhibit a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antidiabetic, and anticancer activities.[1][3][4] These effects are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of sweet tea dihydrochalcones are associated with the downregulation of pro-inflammatory signaling pathways.[1] This includes the inhibition of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and c-Jun N-terminal kinase (JNK), as well as the transcription factor activator protein-1 (AP-1).[1]

Antidiabetic Effects

The antidiabetic effects of sweet tea dihydrochalcones are multifaceted, involving the regulation of glucose and lipid metabolism, as well as the mitigation of oxidative stress.[2][10][11] Phloridzin, for instance, is a competitive inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2, which are involved in intestinal glucose absorption and renal glucose reabsorption.[12] Furthermore, these compounds can modulate the PI3K/AKT and AMPK signaling pathways, which are central to cellular metabolism and energy homeostasis.[12] In animal models of diabetes, treatment with dihydrochalcones from sweet tea has been shown to decrease blood glucose, triglycerides, and total cholesterol, while increasing HDL-cholesterol.[10][11]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of dihydrochalcones from sweet tea.[13][14] Their mechanisms of action in this context include the inhibition of amyloid-β (Aβ) deposition and tau protein hyperphosphorylation, both of which are hallmarks of Alzheimer's disease.[13][14] Additionally, their ability to counteract oxidative stress, inflammation, and apoptosis contributes to their neuroprotective properties.[13][14]

Conclusion

The dihydrochalcones present in Lithocarpus polystachyus represent a promising source of bioactive compounds with significant potential for the development of new therapeutics and functional foods. Their well-documented antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects, coupled with established methods for their extraction and purification, provide a solid foundation for further research and development. This guide offers a technical starting point for scientists and researchers aiming to explore the full potential of these remarkable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of natural dihydrochalcones in sweet tea (Lithocarpus polystachyus) on diabetes: a systematical review and meta-analysis of animal studies - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Sweet tea (Lithocarpus polystachyus rehd.) as a new natural source of bioactive dihydrochalcones with multiple health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparative isolation, quantification and antioxidant activity of dihydrochalcones from Sweet Tea (Lithocarpus polystachyus Rehd.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydrochalcones in Sweet Tea: Biosynthesis, Distribution and Neuroprotection Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of natural dihydrochalcones in sweet tea (Lithocarpus polystachyus) on diabetes: a systematical review and meta-analysis of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of natural dihydrochalcones in sweet tea (Lithocarpus polystachyus) on diabetes: a systematical review and meta-analysis of animal studies - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Dihydrochalcones in Sweet Tea: Biosynthesis, Distribution and Neuroprotection Function - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of Dihydrochalcone Flavonoids

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound flavonoids, focusing on their antioxidant, anti-inflammatory, anti-diabetic, and anticancer properties. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound Flavonoids

Dihydrochalcones are a class of flavonoids characterized by a C6-C3-C6 carbon skeleton, where two aromatic rings (A and B) are joined by a three-carbon aliphatic chain. Unlike their chalcone counterparts, the α,β-double bond in the three-carbon chain is saturated. This structural feature significantly influences their chemical properties and biological activities. Dihydrochalcones are naturally found in various plants, such as apples and citrus fruits, and have garnered considerable interest for their potential therapeutic applications.[1] Phloretin, naringin this compound, and neohesperidin this compound are among the most studied compounds in this class.[2][3] Understanding the relationship between their chemical structure and biological activity is crucial for the design and development of novel therapeutic agents.

Core Structure and Chemical Moiety

The fundamental structure of dihydrochalcones consists of two benzene rings linked by a propane bridge. Key structural variations that dictate their biological activity include the pattern of hydroxylation, methoxylation, and glycosylation on both the A and B rings. The presence and position of these functional groups have a profound impact on their physicochemical properties, such as lipophilicity and hydrogen-donating ability, which in turn affects their interaction with biological targets.

Structure-Activity Relationship for Antioxidant Activity

The antioxidant capacity of dihydrochalcones is a well-documented property, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[4] The main mechanisms of antioxidant action include hydrogen atom transfer (HAT) and electron transfer (ET).[2][5]

Key Structural Features for Antioxidant Activity:

-

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are paramount. A greater number of phenolic hydroxyl groups generally enhances antioxidant activity.[5] The 2'-OH and 4'-OH on the A-ring and the 3'-OH and 4'-OH (catechol moiety) on the B-ring are particularly important.[6]

-